molecular formula C11H17N3O3 B6612312 methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate CAS No. 932829-51-1

methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate

Cat. No.: B6612312
CAS No.: 932829-51-1
M. Wt: 239.27 g/mol
InChI Key: GXNHXPWCNSPMEU-UHFFFAOYSA-N
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Description

Methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate is a chemical compound with a complex structure that includes a 1,2-oxazole ring, a piperazine ring, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate typically involves multiple steps, starting with the formation of the oxazole ring. One common method includes the cyclization of a suitable precursor containing the piperazine and carboxylate groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of oxazole derivatives with different functional groups.

  • Reduction: Production of reduced forms of the compound, potentially leading to new derivatives.

  • Substitution: Introduction of various substituents at different positions on the oxazole ring.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are still under investigation. It may have potential as a probe in biological studies due to its unique structure.

Medicine: There is ongoing research into the medicinal properties of this compound. It may have potential as a therapeutic agent or as a precursor for drug development.

Industry: In the chemical industry, this compound can be used in the production of various chemicals and materials. Its versatility makes it a valuable component in different industrial processes.

Mechanism of Action

The exact mechanism by which methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

  • Imatinib: A well-known anticancer drug that also contains a piperazine ring.

  • Oxazolone derivatives: Other oxazole derivatives with different substituents.

Uniqueness: Methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its reactivity and versatility set it apart from other similar compounds.

Properties

IUPAC Name

methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-13-3-5-14(6-4-13)8-9-7-10(12-17-9)11(15)16-2/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNHXPWCNSPMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=NO2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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